Cas no 79598-48-4 (Azido-PEG1-CH2CO2H)
Azido-PEG1-CH2CO2H Chemical and Physical Properties
Names and Identifiers
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- Azido-PEG1-CH2CO2H
- 2-(2-Azidoethoxy)acetic acid (ACI)
- Acetic acid, (2-azidoethoxy)- (9CI)
- 2-Azidoethoxyacetic acid
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- MDL: MFCD24452584
- Inchi: 1S/C4H7N3O3/c5-7-6-1-2-10-3-4(8)9/h1-3H2,(H,8,9)
- InChI Key: USTXYASKHZDVMV-UHFFFAOYSA-N
- SMILES: [N-]=[N+]=NCCOCC(O)=O
Azido-PEG1-CH2CO2H Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A848963-25mg |
2-(2-Azidoethoxy)acetic Acid |
79598-48-4 | 25mg |
$ 87.00 | 2023-04-19 | ||
| TRC | A848963-50mg |
2-(2-Azidoethoxy)acetic Acid |
79598-48-4 | 50mg |
$ 144.00 | 2023-04-19 | ||
| TRC | A848963-100mg |
2-(2-Azidoethoxy)acetic Acid |
79598-48-4 | 100mg |
$ 259.00 | 2023-04-19 | ||
| TRC | A848963-250mg |
2-(2-Azidoethoxy)acetic Acid |
79598-48-4 | 250mg |
$ 574.00 | 2023-04-19 | ||
| abcr | AB368775-250 mg |
2-(2-Azidoethoxy)acetic acid, 20 wt% in DCM; . |
79598-48-4 | 250 mg |
€174.00 | 2023-07-19 | ||
| abcr | AB368775-1 g |
2-(2-Azidoethoxy)acetic acid, 20 wt% in DCM; . |
79598-48-4 | 1 g |
€430.00 | 2023-07-19 | ||
| S e l l e c k ZHONG GUO | S1551-100mg |
Azido-PEG1-CH2CO2H |
79598-48-4 | 100mg |
¥2170.82 | 2022-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22285-250mg |
Azido-PEG1-CH2CO2H |
79598-48-4 | 98% | 250mg |
7980CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22285-100mg |
Azido-PEG1-CH2CO2H |
79598-48-4 | 98% | 100mg |
4987CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22285-500mg |
Azido-PEG1-CH2CO2H |
79598-48-4 | 98% | 500mg |
12397CNY | 2021-05-07 |
Azido-PEG1-CH2CO2H Production Method
Production Method 1
Production Method 2
1.2 Reagents: Isopropanol ; rt
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 0 °C
Azido-PEG1-CH2CO2H Raw materials
Azido-PEG1-CH2CO2H Preparation Products
Azido-PEG1-CH2CO2H Suppliers
Azido-PEG1-CH2CO2H Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on Azido-PEG1-CH2CO2H
Professional Introduction to Azido-PEG1-CH2CO2H (CAS No. 79598-48-4)
Azido-PEG1-CH2CO2H, chemically designated as Azido-polyethylene glycol monomethylester hydroxycaproic acid, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 79598-48-4, represents a novel derivative of polyethylene glycol (PEG) that incorporates an azide functional group and a hydroxycaproic acid moiety. The strategic combination of these functional groups imparts distinct chemical properties, making it a valuable tool in the development of advanced biomedical applications.
The Azido-PEG1-CH2CO2H molecule is characterized by its linear PEG backbone, which is approximately 1 unit in length. This short PEG chain enhances its solubility and biocompatibility while maintaining the advantageous stealth properties associated with longer PEG molecules. The azide group (–N₃) at one end of the molecule serves as a versatile handle for further chemical modifications, enabling the synthesis of complex conjugates such as drug-loaded nanoparticles, bioconjugates, and imaging agents. Meanwhile, the hydroxycaproic acid (–CH₂CO₂H) moiety provides a carboxylic acid functionality, facilitating interactions with other biomolecules or polymeric structures through esterification or amidation reactions.
In recent years, the pharmaceutical industry has witnessed a surge in the use of PEGylated compounds due to their ability to enhance drug stability, prolong circulation time in vivo, and reduce immunogenicity. Among these derivatives, Azido-PEG1-CH2CO2H stands out for its unique reactivity and adaptability. The azide group has been extensively employed in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used for site-specific labeling and conjugation in protein biochemistry and diagnostics. This reaction provides a highly efficient and selective means of incorporating functional groups into biomolecules, making Azido-PEG1-CH2CO2H an invaluable intermediate in the synthesis of targeted therapeutics.
Recent studies have highlighted the potential of Azido-PEG1-CH2CO2H in the development of nanocarriers for drug delivery. Researchers have demonstrated that this compound can be incorporated into polymeric micelles or liposomes to improve the encapsulation efficiency and controlled release of therapeutic agents. The PEG moiety acts as a steric barrier, shielding the nanocarriers from rapid clearance by the reticuloendothelial system, while the azide group allows for post-functionalization to target specific tissues or cells. For instance, studies have shown that Azido-PEG1-CH2CO2H-functionalized nanoparticles can be coupled with targeting ligands via CuAAC reactions to enhance tumor-specific delivery of chemotherapeutic drugs.
Moreover, Azido-PEG1-CH2CO2H has found applications in diagnostic imaging and biosensing. The azide group can be selectively modified with fluorophores or radioactive isotopes to develop contrast agents for magnetic resonance imaging (MRI), positron emission tomography (PET), or other imaging modalities. This capability has opened new avenues for non-invasive monitoring of biological processes and disease progression. For example, researchers have utilized Azido-PEG1-CH2CO2H to label antibodies or peptides with near-infrared dyes for real-time tracking of immune cell trafficking in vivo.
The versatility of Azido-PEG1-CH2CO2H extends to its role in regenerative medicine and tissue engineering. The compound can be used to modify scaffolds or hydrogels to promote cell adhesion and growth while providing controlled release of growth factors or cytokines. The hydroxycaproic acid group allows for covalent attachment of bioactive molecules through ester linkages, ensuring sustained release profiles that mimic natural physiological processes. This approach has shown promise in enhancing wound healing and tissue regeneration in preclinical studies.
In conclusion, Azido-PEG1-CH2CO2H (CAS No. 79598-48-4) is a multifunctional compound with broad applications in pharmaceutical chemistry and biotechnology. Its unique structure combines the beneficial properties of PEG with the reactivity of an azide group and a carboxylic acid moiety, making it an indispensable tool for drug development, diagnostics, and regenerative medicine. As research continues to uncover new methodologies for click chemistry and biomolecular engineering, the significance of Azido-PEG1-CH2CO2H is expected to grow even further, driving innovation across multiple biomedical disciplines.
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